molecular formula C7H16ClNO3 B2463260 Ethyl 2-amino-3-ethoxypropanoate;hydrochloride CAS No. 113576-25-3

Ethyl 2-amino-3-ethoxypropanoate;hydrochloride

Cat. No. B2463260
M. Wt: 197.66
InChI Key: ZIOLNJJJUOQPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3-ethoxypropanoate hydrochloride, also known as ethyl O-ethylserinate hydrochloride, is a chemical compound with the CAS Number: 113576-25-3 . It has a molecular weight of 197.66 .


Molecular Structure Analysis

The InChI code for Ethyl 2-amino-3-ethoxypropanoate hydrochloride is 1S/C7H15NO3.ClH/c1-3-10-5-6 (8)7 (9)11-4-2;/h6H,3-5,8H2,1-2H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-amino-3-ethoxypropanoate hydrochloride is a powder with a melting point of 112-114 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chemical Transformations and Reactions

Ethyl 2-amino-3-ethoxypropanoate hydrochloride undergoes various chemical transformations. For instance, it can be transformed into ethyl 2-aminopropenoate with a 3-phenylthio or 3-ethoxy substituent upon treatment with thiophenol or sodium (or lithium) ethoxide in ethanol, respectively. These reactions expand the utility of this compound in synthesizing derivatives with potential applications in material science and drug development (Masa-aki Kakimoto et al., 1982).

Crystal Packing and Molecular Interactions

The study of molecular interactions and crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate revealed rare N⋯π interaction, demonstrating the compound's role in forming specific molecular architectures. Such insights are valuable in the design of new materials with tailored properties (Zhenfeng Zhang et al., 2011).

Synthesis of Heterocyclic Compounds

Ethyl 2-amino-3-ethoxypropanoate hydrochloride serves as a precursor in the synthesis of isoxazole and pyrazole ortho-dicarboxylic acid esters, highlighting its significance in synthesizing novel heterocyclic compounds. These compounds have applications in pharmaceuticals and agrochemicals (C. B. Vicentini et al., 2000).

Peptide Synthesis

In peptide synthesis, ethyl 2-amino-3-ethoxypropanoate hydrochloride is instrumental in developing novel polymeric supports for solid-phase peptide synthesis. These supports exhibit excellent swelling properties in a broad range of solvents, making them suitable for synthesizing diverse peptides (M. Kempe & G. Bárány, 1996).

Molecular Docking and Antibacterial Studies

Novel derivatives synthesized from ethyl 2-amino-3-ethoxypropanoate hydrochloride have shown significant antibacterial activity against both gram-negative and gram-positive bacteria. Molecular docking studies provide insights into their mechanisms of action, suggesting their potential in developing new antibacterial agents (R. M. Shakir et al., 2020).

Safety And Hazards

The safety information for Ethyl 2-amino-3-ethoxypropanoate hydrochloride includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2-amino-3-ethoxypropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-3-10-5-6(8)7(9)11-4-2;/h6H,3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOLNJJJUOQPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C(=O)OCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-3-ethoxypropanoate hydrochloride

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